Partial Agonism at the IP Receptor: Taprostene Yields 15–45% Relaxation vs. Full Agonists
On phenylephrine‑contracted guinea‑pig saphenous vein rings, 3 µM taprostene produced only 45% relaxation, whereas the full IP agonists cicaprost and AFP‑07 achieved maximal (≈100%) relaxation at similar concentrations; parallel rightward shifts of the concentration‑response curves of these full agonists in the presence of taprostene confirm competitive partial agonism rather than low potency [1]. This incomplete efficacy is a distinguishing feature that cannot be replicated by any full IP agonist.
| Evidence Dimension | Maximum relaxation of phenylephrine‑contracted guinea‑pig saphenous vein rings (IP‑mediated) |
|---|---|
| Target Compound Data | 45% relaxation at 3 µM |
| Comparator Or Baseline | Cicaprost and AFP‑07: ≈100% (maximal) relaxation at equivalent concentrations |
| Quantified Difference | Taprostene achieves only ~45% of the maximum response of full IP agonists under identical conditions |
| Conditions | Guinea‑pig saphenous vein rings pre‑contracted with phenylephrine; 3 µM taprostene; EP₄ receptors blocked with AH 23848 (30 µM) |
Why This Matters
A partial agonist with predictable ceiling efficacy is essential for experiments requiring graded modulation of IP signalling without triggering receptor desensitisation or maximal vasodilatation.
- [1] Chan KM, Jones RL. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea‑pig, rat, and mouse. J Cardiovasc Pharmacol. 2004;43(6):795-807. doi:10.1097/00005344-200406000-00009 View Source
